molecular formula C29H39ClN2O6 B519724 Atrasentan Hydrochloride CAS No. 195733-43-8

Atrasentan Hydrochloride

Cat. No.: B519724
CAS No.: 195733-43-8
M. Wt: 547.1 g/mol
InChI Key: IJFUJIFSUKPWCZ-SQMFDTLJSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Atrasentan hydrochloride is a potent and highly selective endothelin A (ET A ) receptor antagonist, with an approximately 1800-fold greater affinity for the ET A receptor (K i = 0.034 nM) over the endothelin B (ET B ) receptor . Its primary research value lies in investigating pathways of renal injury and fibrosis. The compound has been shown in clinical studies to significantly reduce proteinuria, a key marker of kidney damage, in models of chronic kidney disease including IgA nephropathy and diabetic nephropathy . The mechanism of action involves blocking the binding of endothelin-1 (ET-1) to the ET A receptor, which is implicated in podocyte damage, mesangial cell dysfunction, and the progression of renal fibrosis . This makes it a critical research tool for studying the pathophysiology of kidney diseases and for exploring potential therapeutic interventions. This compound is extensively metabolized by CYP3A enzymes and UGTs, and it is highly protein-bound (>99%) with a terminal half-life of approximately 24 to 41 hours . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(2R,3R,4S)-4-(1,3-benzodioxol-5-yl)-1-[2-(dibutylamino)-2-oxoethyl]-2-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H38N2O6.ClH/c1-4-6-14-30(15-7-5-2)26(32)18-31-17-23(21-10-13-24-25(16-21)37-19-36-24)27(29(33)34)28(31)20-8-11-22(35-3)12-9-20;/h8-13,16,23,27-28H,4-7,14-15,17-19H2,1-3H3,(H,33,34);1H/t23-,27-,28+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJFUJIFSUKPWCZ-SQMFDTLJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)C(=O)CN1CC(C(C1C2=CC=C(C=C2)OC)C(=O)O)C3=CC4=C(C=C3)OCO4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCN(CCCC)C(=O)CN1C[C@@H]([C@H]([C@@H]1C2=CC=C(C=C2)OC)C(=O)O)C3=CC4=C(C=C3)OCO4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H39ClN2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

173937-91-2 (Parent)
Record name Atrasentan hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0195733438
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID20173240
Record name Atrasentan hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20173240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

547.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

195733-43-8
Record name Atrasentan hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0195733438
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Atrasentan hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20173240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ATRASENTAN HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E4G31X93ZA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Deprotection of Carboxylic Acid-Protected Intermediates

The synthesis of this compound often begins with carboxylic acid-protected precursors, such as cis,cis-2-(4-methoxyphenyl)-4-(1,3-benzodioxol-5-yl)pyrrolidine-3-carboxylic acid or its trans,trans isomer. Deprotection of these intermediates is achieved through acid-catalyzed hydrolysis, typically using hydrochloric acid (HCl) in solvents like ethyl acetate or ethanol. For instance, a solution of protected atrasentan in ethyl acetate is treated with concentrated HCl at 0°C, followed by gradual warming to room temperature to facilitate complete deprotection. This step is critical for generating the free carboxylic acid moiety, which is subsequently protonated to form the hydrochloride salt.

Salt Formation and Initial Crystallization

Following deprotection, the free base of atrasentan is converted to its hydrochloride salt via reaction with HCl gas or aqueous HCl. The choice of solvent system profoundly influences the crystalline form and purity of the final product. A mixture of ethyl acetate and ethanol (e.g., 22 g ethyl acetate and 6 g ethanol per 3 g atrasentan) at elevated temperatures (65°C) promotes dissolution, while subsequent cooling to 20–25°C induces supersaturation and nucleation of this compound Crystalline Form 2. The use of ethanol as a co-solvent enhances solubility and facilitates the removal of residual water through azeotropic distillation, a step that ensures the stability of the crystalline lattice.

Crystallization and Polymorphic Control

Solvent Systems and Temperature Gradients

Crystallization of this compound is highly dependent on solvent composition and thermal gradients. Ethyl acetate emerges as the primary solvent due to its moderate polarity and compatibility with HCl. For example, a protocol involving 3 g of this compound dissolved in 22 g of ethyl acetate and 6 g of ethanol at 65°C, followed by cooling to 20–25°C, yields Form 2 with lattice parameters a=9.675A˚a = 9.675 \, \text{Å}, b=22.908A˚b = 22.908 \, \text{Å}, and c=25.757A˚c = 25.757 \, \text{Å} in the orthorhombic P21_121_121_1 space group. The inclusion of absolute ethanol aids in reducing solvent viscosity, thereby promoting molecular alignment during crystal growth.

Table 1: Crystallization Conditions for this compound Form 2

ParameterValue
Solvent CompositionEthyl acetate : Ethanol (3.7:1)
Temperature Range65°C → 20–25°C
Lattice Parameter aa9.675 ± 0.003 Å
Lattice Parameter bb22.908 ± 0.008 Å
Lattice Parameter cc25.757 ± 0.008 Å

Seeding and Nucleation Strategies

Nucleation of Form 2 is often initiated through seeding with pre-formed crystals or by mechanical means such as scratching the reaction vessel. Supersaturated solutions are particularly susceptible to spontaneous nucleation when the solvent is removed under vacuum. For instance, distilling a mixture under vacuum at 50°C reduces the solvent volume, increasing the concentration of this compound and triggering crystallization. This method minimizes the risk of polymorphic contamination, ensuring the dominance of Form 2 in the final product.

Purification and Impurity Mitigation

Solvent-Mediated Purification

Residual solvents and synthetic byproducts pose significant challenges to achieving pharmaceutical-grade purity. Techniques such as sequential washing with ethyl acetate and vacuum drying at 70°C for 72 hours effectively remove traces of tetrahydrofuran (THF), water, and ethanol. Additionally, fractional distillation at 45–50°C under reduced pressure eliminates low-boiling-point impurities, while filtration through acid-resistant membranes (e.g., 3 µm filters) captures particulate contaminants.

Chromatographic and Adsorbent Methods

For batches with elevated diastereomeric or chemical impurities, column chromatography on silica gel or chiral stationary phases is employed. A notable example involves passing the crude product through a column packed with neutral alumina, which selectively adsorbs polar impurities while allowing this compound to elute in high purity. Reverse-phase high-performance liquid chromatography (HPLC) further resolves trace contaminants, achieving chemical purity ≥99.5% as confirmed by UV detection at 254 nm.

Scale-Up and Industrial Manufacturing

Batch Process Optimization

Scaling laboratory protocols to industrial production necessitates adjustments to solvent ratios and heating/cooling rates. A pilot-scale synthesis using 201 kg of atrasentan in ethyl acetate (22.2% assay) demonstrated that incremental addition of aqueous HCl (8.7 kg in 62 kg ethanol) prevents localized acidification, which could degrade the product. Distillation under vacuum at 50°C to a final volume of 100 L, followed by dilution with 360 kg of ethyl acetate, ensures uniform crystal growth across large batches.

Quality Control Metrics

Critical quality attributes (CQAs) for this compound include crystalline purity, residual solvent content, and particle size distribution. Karl Fischer titration confirms water content ≤0.4%, while X-ray powder diffraction (XRPD) validates the absence of amorphous material or alternate polymorphs. Dynamic light scattering (DLS) analyses reveal a median particle size of 50–100 µm, optimal for tablet compression and dissolution consistency.

Analytical Characterization of this compound

Structural Elucidation via X-Ray Diffraction

Single-crystal X-ray diffraction (SCXRD) remains the gold standard for confirming the orthorhombic symmetry of Form 2. Data collected at 25°C with Mo-Kα radiation (λ=0.71073A˚λ = 0.71073 \, \text{Å}) corroborate the unit cell dimensions and space group assignment. The crystal structure exhibits intermolecular hydrogen bonds between the protonated amine and chloride ions, stabilizing the lattice and enhancing thermal stability.

Thermal and Spectroscopic Profiles

Differential scanning calorimetry (DSC) of Form 2 shows a sharp endothermic peak at 218°C, corresponding to its melting point, while thermogravimetric analysis (TGA) indicates no weight loss below 200°C, confirming the absence of solvates. Fourier-transform infrared spectroscopy (FTIR) reveals characteristic stretches at 1735 cm1^{-1} (carboxylic acid C=O) and 2500–2700 cm1^{-1} (ammonium N–H), consistent with the hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions: Atrasentan Hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its activity.

    Reduction: This reaction can reduce certain functional groups, impacting the molecule’s stability and reactivity.

    Substitution: This reaction involves replacing one functional group with another, which can be used to modify the compound’s properties.

Common Reagents and Conditions:

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as halogens or alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce hydroxylated derivatives, while reduction may yield deoxygenated compounds .

Scientific Research Applications

Atrasentan Hydrochloride has several scientific research applications, including:

Mechanism of Action

Atrasentan Hydrochloride exerts its effects by selectively blocking the endothelin A receptor. This receptor is involved in various physiological processes, including vasoconstriction and cell proliferation. By inhibiting this receptor, this compound can reduce blood vessel constriction and cell growth, which is beneficial in conditions like cancer and kidney disease .

Comparison with Similar Compounds

Mechanism of Action

Atrasentan inhibits ETA-mediated signaling, which is overexpressed in malignancies such as prostate cancer and renal cell carcinoma. By blocking ETA, it suppresses endothelin-1 (ET-1)-induced vasoconstriction, cell proliferation, and angiogenesis . In kidney diseases, it reduces proteinuria by improving glomerular hemodynamics and podocyte function .

Pharmacokinetics

  • Administration : Oral, once daily .
  • Drug Interactions : Induces CYP3A4 (12-fold at 50 μM) and moderately inhibits P-glycoprotein (P-gp; IC50 = 15.1 μM) .
  • Adverse Events : Fluid retention, edema, and fatigue are common but manageable .

Comparison with Similar Compounds

Atrasentan belongs to the endothelin receptor antagonist (ERA) class. Key comparisons with other ERAs and related compounds are summarized below:

Table 1: Pharmacological and Clinical Profiles of Select ERAs

Compound Receptor Selectivity IC50/Ki (ETA) Primary Indications Key Trial Outcomes Common Side Effects
Atrasentan HCl ETA-selective 0.0551 nM Prostate cancer, DKD SONAR: 35–38% ↓ proteinuria Fluid retention, edema
Bosentan ETA/ETB dual 139 nM (ETB) Pulmonary arterial hypertension (PAH) BREATHE: ↑ exercise capacity Hepatotoxicity, anemia
Ambrisentan ETA-selective 1 nM PAH ARIES: ↓ clinical worsening Peripheral edema, nasal congestion
Avosentan ETA-selective N/A Diabetic nephropathy (halted) ASCEND: ↑ heart failure risk Severe fluid retention

Key Differentiators

Receptor Selectivity: Atrasentan and ambrisentan are ETA-selective, whereas bosentan is a dual ETA/ETB antagonist. ETA selectivity minimizes ETB-mediated side effects (e.g., hepatotoxicity) but retains efficacy in reducing vasoconstriction and fibrosis .

Clinical Indications :

  • Atrasentan is unique in targeting both oncology (e.g., prostate cancer ) and nephrology (e.g., DKD ), whereas bosentan and ambrisentan are approved only for PAH.

Safety: Atrasentan’s fluid retention risk (11–15% in SONAR) is lower than avosentan, which was discontinued due to heart failure exacerbation .

Table 2: Preclinical and Combination Therapy Data

Compound Preclinical Efficacy Synergistic Combinations
Atrasentan HCl Inhibits LNCaP/C4-2B cell viability (IC50 < 1 μM); reduces bone metastasis in SCID-hu models Taxanes, Zometa
Bosentan Reduces pulmonary hypertension in rodent models Prostacyclins, PDE5 inhibitors

Biological Activity

Atrasentan hydrochloride, a selective endothelin-A (ETAR) receptor antagonist, has garnered significant attention in cancer research due to its potential therapeutic applications, particularly in prostate cancer and non-small cell lung cancer (NSCLC). This article delves into the biological activity of this compound, summarizing key findings from clinical trials, preclinical studies, and its mechanisms of action.

Overview of this compound

Atrasentan is an orally bioavailable compound that selectively inhibits the ETAR, which is implicated in various neoplastic processes such as tumor proliferation, apoptosis, and angiogenesis. The chemical structure of atrasentan is represented by the formula C29H39ClN2O6, and it is known for its potent inhibitory activity against ETAR with a KiK_i value of 0.034 nmol/L .

Atrasentan exerts its biological effects primarily through the following mechanisms:

  • Inhibition of Tumor Growth : By blocking ETAR, atrasentan reduces the binding affinity of endothelin-1 (ET-1), which is known to promote cell survival and proliferation in cancer cells .
  • Anti-Angiogenic Effects : Atrasentan has demonstrated the ability to inhibit angiogenesis, a critical process for tumor growth and metastasis .
  • Modulation of Bone Metabolism : In prostate cancer, ET-1 facilitates interactions between tumor cells and the bone microenvironment. Atrasentan's blockade of ETAR helps mitigate these interactions, thereby preventing osteoblastic metastases .

Phase I/II Trials

A Phase I/II study investigated the safety and efficacy of atrasentan in combination with paclitaxel-carboplatin in patients with advanced NSCLC. The results indicated that atrasentan was well tolerated with no significant pharmacokinetic interactions with paclitaxel. The response rate was recorded at 18.2%, with a median survival of 10.6 months .

Phase III Trials

A pivotal Phase III randomized controlled trial focused on patients with hormone-refractory prostate cancer (HRPC). Key findings included:

  • Time to Disease Progression (TTP) : Atrasentan delayed median TTP by 93 days compared to placebo; however, this difference was not statistically significant (P=0.288P=0.288).
  • Prostate-Specific Antigen (PSA) Levels : Treatment with atrasentan significantly prolonged PSA doubling time (P=0.031P=0.031) and reduced the rate of increase in bone alkaline phosphatase (BALP) levels (P<0.001P<0.001).
  • Overall Survival : Median survival was slightly improved at 1477 days for atrasentan compared to 1403 days for placebo .

Preclinical Studies

Preclinical data have shown that atrasentan effectively inhibits growth in prostate cancer cell lines such as LNCaP and C4-2b at concentrations ranging from 0 to 50 μM . In vitro studies have demonstrated that atrasentan can prevent ET-1 induced apoptosis resistance in prostate cancer cells when used in combination with chemotherapeutic agents like paclitaxel .

Summary of Findings

The following table summarizes key findings from clinical trials involving this compound:

Study TypeKey FindingsSignificance
Phase I/IISafe with no pharmacokinetic interaction; response rate 18.2%Indicates potential for combination therapy
Phase IIIDelayed TTP by 93 days; median survival 1477 daysSuggests clinical activity in HRPC
PreclinicalInhibits LNCaP/C4-2b growth; enhances paclitaxel efficacySupports use in combination therapies

Q & A

Q. What is the mechanistic basis for Atrasentan hydrochloride’s selectivity towards endothelin-A (ETA) receptors, and how is this validated experimentally?

this compound selectively antagonizes ETA receptors with an IC50 of 0.0551 nM, as demonstrated via competitive binding assays using radiolabeled endothelin-1 (ET-1) in recombinant receptor systems . To validate selectivity, researchers compare inhibition profiles of ETA versus ETB receptors using cell lines expressing each subtype. For example, in vitro assays measuring intracellular calcium flux or cAMP levels post-ET-1 stimulation can quantify receptor-specific antagonism. Cross-reactivity is typically ruled out by showing no significant activity at ETB receptors even at high concentrations (e.g., >1 µM) .

Q. Which preclinical models are optimal for studying Atrasentan’s effects in renal or oncological contexts?

  • Renal research : Rodent models of diabetic nephropathy (e.g., streptozotocin-induced diabetic rats) or Alport syndrome are used to assess proteinuria reduction and glomerular filtration rate (GFR) preservation .
  • Oncology : Human prostate cancer cell lines (LNCaP, C4-2b) and xenograft models (e.g., SCID-hu mice with bone-implanted tumors) evaluate antiproliferative and anti-metastatic effects. Synergy with taxanes (e.g., docetaxel) is tested via combinatorial dosing in vitro and tumor volume monitoring in vivo .

Advanced Research Questions

Q. How should clinical trials for Atrasentan in proteinuric kidney diseases address risks like fluid retention?

The SONAR trial (NCT01858532) employed a 6-week enrichment period where patients received 0.75 mg/day Atrasentan to exclude non-responders or those intolerant to fluid retention . Methodological strategies include:

  • Risk stratification : Baseline cardiovascular assessments (e.g., echocardiography) to exclude high-risk patients.
  • Dose titration : Starting with lower doses (0.25–0.75 mg/day) and escalating based on tolerability.
  • Monitoring protocols : Regular weight tracking, serum albumin, and BNP levels to detect early signs of fluid overload .

Q. What analytical methods are used to quantify Atrasentan in pharmacokinetic studies, and how are they validated?

Bioanalytical validation follows FDA/EMA guidelines:

  • LC-MS/MS : Atrasentan and internal standards (e.g., verapamil) are extracted from plasma via protein precipitation. Chromatographic separation uses C18 columns with mobile phases of acetonitrile/0.1% formic acid. Detection is via multiple reaction monitoring (MRM) transitions (e.g., m/z 529 → 281 for Atrasentan) .
  • Validation parameters :
  • Linearity: 1–1000 ng/mL (r² > 0.998) .
  • Precision/accuracy: Intra-/inter-day CV <15% and recovery >85%.
  • Stability: Bench-top (24 hr), freeze-thaw (3 cycles), and long-term (-80°C, 30 days) stability assessments .

Q. How can researchers reconcile contradictory findings on adverse events (e.g., fluid retention) across clinical trials?

  • Post-hoc analysis : In SONAR, fluid retention incidence was comparable to placebo, but subgroup analysis revealed higher risk in patients with baseline NT-proBNP >200 pg/mL .
  • Meta-analytic approaches : Pool data from Phase II/III trials (e.g., RADAR, DETECT) to calculate pooled odds ratios, adjusting for covariates like baseline eGFR and comorbidities.
  • Mechanistic studies : Assess endothelin-1’s role in sodium retention via renal tubular epithelial cell models to identify biomarkers (e.g., urinary ET-1) predictive of adverse events .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Atrasentan Hydrochloride
Reactant of Route 2
Reactant of Route 2
Atrasentan Hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.